N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-19-12-7-11-14(8-13(12)20-2)21-15(18-11)17-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZJQKPYSSIFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine typically involves the condensation of 3-chloroaniline with 5,6-dimethoxy-2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
This section compares the target compound with structurally related benzothiazole and thiazole derivatives, focusing on substituent effects, synthetic pathways, physicochemical properties, and biological activities.
Substituent Effects on the Benzothiazole Core
The substituents on the benzothiazole ring and the amine group significantly influence molecular properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) improve stability against oxidation and may enhance binding to biological targets .
- Hybrid substituents (e.g., methylenedioxy in ) balance planarity and solubility, whereas bulky groups (e.g., dihydrothiazole in BT8) may hinder molecular packing .
Key Observations :
- Acylation (e.g., ) is common but may require stringent conditions for chlorinated intermediates.
- Schiff base formation () offers simplicity and high yields, but stability under physiological conditions is a concern.
Physicochemical Properties
Physical data highlight substituent impacts on solubility and stability:
Key Observations :
Biological Activity
N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure
The molecular formula of this compound is CHClNOS. The compound features a benzothiazole core substituted with a chlorophenyl group and methoxy groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate antimicrobial effects against various pathogens.
- Neuroprotective Effects : Some studies suggest neuroprotective properties through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Anticancer Activity
Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : These compounds often interact with cellular pathways involving apoptosis and cell cycle regulation.
Case Study
A study investigated the anticancer potential of structurally similar benzothiazole compounds. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death through apoptosis.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These results indicate that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains.
Neuroprotective Effects
The compound's ability to inhibit AChE and BuChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Table 2: Inhibition Potency Against AChE and BuChE
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 4.5 | 3.8 |
| Rivastigmine | 0.08 | 0.14 |
The data indicate that this compound has comparable inhibitory potency against cholinesterases when compared to established drugs like rivastigmine.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of AChE and BuChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
- Induction of Apoptosis : Compounds induce apoptosis via ROS generation and modulation of pro-apoptotic factors.
- Antibacterial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Q & A
Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine, and how are reaction conditions tailored to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process: (i) Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes. (ii) Introduction of the 3-chlorophenylamine moiety via nucleophilic substitution or coupling reactions. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Yield improvements (up to 75%) are achieved by iterative adjustments of stoichiometry and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C5/C6, chlorophenyl integration).
- Infrared (IR) Spectroscopy : Peaks at ~1640 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., FABMS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 351).
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3% tolerance) .
Q. How is the initial biological activity of this compound evaluated in academic research?
- Methodological Answer : Preliminary screening involves:
- In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated.
- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Target engagement : Fluorescence polarization assays to assess binding to kinases or receptors (e.g., EGFR).
Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates ensure reliability .
Advanced Research Questions
Q. What strategies are employed to modify the structure of this compound to enhance its bioactivity?
- Methodological Answer : Structural optimization focuses on:
- Substituent variation : Replacing methoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
- Heterocycle substitution : Introducing pyridine or imidazole rings to improve solubility or binding affinity.
- Scaffold hopping : Hybridizing with pharmacophores (e.g., sulfonamides) to target multiple pathways.
Computational docking (e.g., AutoDock) guides rational design by predicting binding poses to targets like tubulin or DNA .
Q. How can researchers elucidate the mechanism of action for this compound in modulating biochemical pathways?
- Methodological Answer : Mechanistic studies involve:
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.
- Kinase profiling : PamGene® kinase arrays to detect inhibited/enhanced phosphorylation events.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., with MAPK proteins) over time .
Q. How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?
- Methodological Answer : Contradictions arise from:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and culture conditions.
- Assay variability : Adopt CLSI guidelines for antimicrobial testing; include internal controls in each experiment.
- Data normalization : Express activity relative to reference compounds (e.g., % inhibition vs. cisplatin).
Statistical validation (e.g., ANOVA with post-hoc tests) and meta-analysis of published datasets resolve discrepancies .
Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
